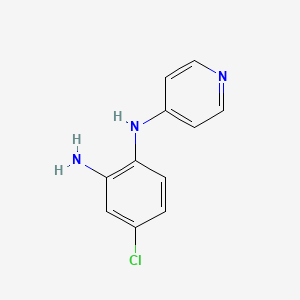

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

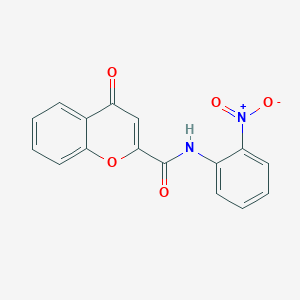

“4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine” is a complex organic compound that contains a benzene ring substituted with a chlorine atom and a pyridine ring . It also has two amine groups attached to the benzene ring .

Molecular Structure Analysis

The compound contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of the amine groups (-NH2) could make the compound a potential ligand for metal ions.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often participate in reactions such as nucleophilic substitutions . The presence of the amine groups could also make it a potential base in acid-base reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amine groups could make it a base, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Synthesis and Characterization in Polymer Research

A significant application of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is in the synthesis and characterization of various polymeric materials. Research by Huang et al. (2017) demonstrated the successful synthesis of a novel aromatic diamine monomer, closely related to this compound, which was used to synthesize a series of polyimides. These polymers displayed excellent solubility, high thermal stability, and significant hydrophobicity, indicating their potential in advanced material applications (Huang et al., 2017).

Development of Novel Fluorinated Copolymers

In 2018, Zhou et al. synthesized a new aromatic diamine similar to this compound and used it to create fluorinated copoly(pyridine ether imide)s. These polymers exhibited exceptional mechanical properties, thermal stability, and optical transparency, suggesting their utility in various industrial applications (Zhou et al., 2018).

Contribution to High-Performance Polymers

Ghaemy et al. (2010) synthesized a new unsymmetrical diamine monomer containing a structure similar to this compound. The resulting polyamides displayed a broad range of solubility and good thermal stability. This research highlights the compound's contribution to the development of high-performance polymers (Ghaemy et al., 2010).

Applications in Luminescent Sensing Materials

A study by Zhang et al. (2018) on Ln-MOFs (Lanthanide Metal-Organic Frameworks) using mixed ligands, including a derivative of this compound, demonstrated their potential as selective multi-responsive luminescent sensors. These materials could detect explosives and metal ions, showcasing the compound's application in sensitive detection technologies (Zhang et al., 2018).

Propriétés

IUPAC Name |

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-7H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXFIQZRFSQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)

![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)

![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)

![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)